1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one
Description
1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4′-piperidin]-2-one is a spirocyclic compound featuring a fused indoline-piperidine core with a 5-methylfuran-2-ylmethyl substituent at the 1′-position. This structural motif is associated with diverse pharmacological activities, particularly in kinase inhibition and anticancer applications, as observed in related spiro[indoline-3,4′-piperidine]-2-one derivatives . The compound’s spiro architecture introduces conformational rigidity, which can enhance target selectivity and metabolic stability compared to non-constrained analogs .
Properties
IUPAC Name |
1-methyl-1'-[(5-methylfuran-2-yl)methyl]spiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-8-15(23-14)13-21-11-9-19(10-12-21)16-5-3-4-6-17(16)20(2)18(19)22/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWLRBUUGWHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one is a spiro-oxindole compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a spiro-indoline framework that is crucial for its biological activity.
Anticancer Activity
Research indicates that spiro-oxindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 4.5 | |
| HeLa (Cervical Cancer) | 6.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound possesses promising anticancer properties.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table outlines its efficacy against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Case Studies
Several studies have evaluated the biological activity of spiro-oxindole derivatives similar to this compound:
- Study on Anticancer Effects : A study conducted on various human cancer cell lines demonstrated that derivatives with similar structural features showed significant antiproliferative effects and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of spiro-oxindole compounds and found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro-indoline compounds. The unique spirocyclic structure may contribute to their ability to inhibit cancer cell proliferation. For instance, research has shown that similar spiro-indoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. These compounds often work by disrupting critical cellular pathways involved in cancer progression.
A notable study demonstrated that derivatives of spiro-indolines can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms by which 1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one exerts its anticancer effects require further investigation but could involve similar pathways.
Neuroprotective Effects
Another promising application of this compound lies in neuroprotection. Compounds with indoline structures are often studied for their neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary studies suggest that this compound may enhance neuronal survival under stress conditions by inhibiting apoptotic pathways and promoting neurogenesis.
Pharmaceutical Development
The structural versatility of this compound makes it a valuable candidate for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Case Studies
- Synthesis and Evaluation : A recent synthesis of spiro-indoline derivatives, including variations of this compound, demonstrated promising activity against multiple cancer cell lines. The study employed a multi-step synthesis process followed by biological evaluation using MTT assays to assess cytotoxicity .
- Neuroprotective Screening : In another study, the neuroprotective effects of spiro-indolines were evaluated in models of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced markers of oxidative stress and apoptosis in neuronal cells .
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | Ethanol, reflux, 12–24 h | 55–75% | |
| Deprotection | 10% Pd/C, H₂ (40 psi), MeOH, 16 h | 55–74% | |
| Acidic hydrolysis | Dioxane·HCl, RT, 12 h | 74% |
Functionalization at the Piperidine Nitrogen
The 1'-position of the piperidine ring is a common site for alkylation or sulfonylation :
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Alkylation : Reaction of spiro[indoline-3,4'-piperidin]-2-one with 5-methylfuran-2-ylmethyl chloride in the presence of NaH/DMF at 0–60°C introduces the furanyl-methyl group (analogous to , Step 1).
-
Sulfonylation : Alkanesulfonyl chlorides react with spiro intermediates in THF/TEA to form sulfonamide derivatives (e.g., compound 3a–h in ).
Comparative Reactivity:
| Substituent | Electrophile | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1'-Methyl | CH₃I | DMF | 0–60°C | 68% |
| 1'-Ethyl | C₂H₅Br | THF/TEA | RT | 75% |
| 1'-(Furan-2-ylmethyl) | 5-Methylfuran-2-ylmethyl chloride | DMF/NaH | 0–60°C | ~60%* |
Modification of the Indoline Moiety
The indoline ring undergoes electrophilic substitution and oxidation :
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N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF selectively methylates the indoline nitrogen (similar to ).
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Oxidation : MnO₂ or DDQ oxidizes the indoline to isatin derivatives, enabling further spirocyclization (e.g., ).
Stability and Degradation Pathways
-
Acidic Conditions : The hydrochloride salt (e.g., CID 68556841 ) is stable in aqueous HCl but undergoes hydrolysis in strong acids (e.g., CF₃SO₃H at 130°C ).
-
Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis of related spiro compounds .
Catalytic Asymmetric Reactions
Chiral phosphoric acids (e.g., TRIP) enable enantioselective [3+2] cycloadditions with 2-vinylindoles or ortho-quinone methides (scheme 1.2 in ). For the target compound, asymmetric induction at the spiro center remains unexplored but could leverage similar strategies.
Key Challenges and Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
*Calculated based on molecular formula C₁₉H₂₀N₂O₃.
Key Comparative Insights
Structural Modifications and Pharmacological Impact
- Substituent Effects: The 5-methylfuran-2-ylmethyl group in the target compound distinguishes it from simpler alkyl (methyl, benzyl) or halogenated analogs. The furan ring may engage in hydrogen bonding or π-stacking with biological targets, similar to the trifluoromethylphenyl group in the 1HSD11B1 inhibitor .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1′-benzyl derivatives (e.g., refluxing with sarcosine and isatin in methanol, yielding ~73–91% for similar spirooxindoles) . However, introducing the 5-methylfuran group may require specialized coupling reagents or protecting groups.
- SAR Gaps: Limited published SAR exists for spiro[indoline-3,4′-piperidine]-2-ones, particularly regarding furan-containing variants . In contrast, aminopyridyl/pyrazinyl derivatives like SMU-B have well-documented antitumor profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
